2-乙氧基丙烷-1,3-二醇

描述

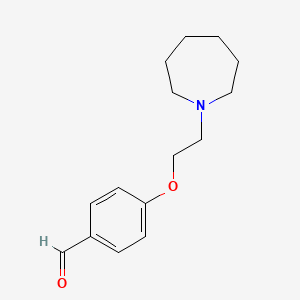

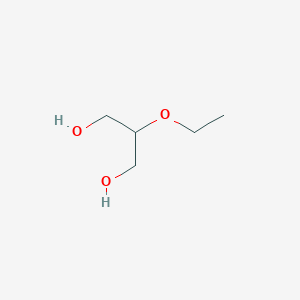

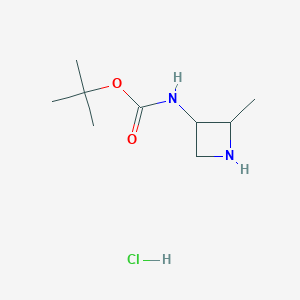

2-Ethoxypropane-1,3-diol, also known as 2-ethyl glycerol or 2-O-ethylglycerol, is a chemical compound with the molecular formula C5H12O3 . It has a molecular weight of 120.14700 . The molecule contains a total of 19 bonds, including 7 non-H bonds, 4 rotatable bonds, 2 hydroxyl groups, 2 primary alcohols, and 1 ether (aliphatic) .

Synthesis Analysis

The synthesis of 2-Ethoxypropane-1,3-diol involves several steps. The literature suggests that it can be synthesized from precursors such as ethanol, glycerol, ethyl iodide, and allyl alcohol . The synthesis process involves reactions such as hydrogenolysis .Molecular Structure Analysis

The molecular structure of 2-Ethoxypropane-1,3-diol includes a three-carbon backbone with an ethoxy group attached to the second carbon and hydroxyl groups attached to the first and third carbons . The molecule contains a total of 19 bonds, including 7 non-H bonds, 4 rotatable bonds, 2 hydroxyl groups, 2 primary alcohols, and 1 ether (aliphatic) .科学研究应用

合成及化学性质

- 合成技术: 对类似化合物 2-苯基丙烷-1,3-二醇的研究突出了涉及乙基-2-苯基乙酸酯和甲醇钠的方法,实现了高纯度和高收率,这可能适用于 2-乙氧基丙烷-1,3-二醇 (张秀芹,2009)。

- 微生物氧化: 一项研究证明了类似二醇(如 2-甲基丙烷-1,3-二醇)的微生物氧化,导致形成高光学纯度的羟基酸,表明 2-乙氧基丙烷-1,3-二醇 具有潜在的生物技术应用 (H. Ohta 和初suki Tetsukawa,1979)。

分析和工业应用

- 色谱法: 键合二醇相用于分离乙氧基化表面活性剂,表明 2-乙氧基丙烷-1,3-二醇 在分析化学和材料科学中的潜力 (I. Zeman,1986)。

- 有机材料合成: 对双(乙撑二硫)四硫富瓦伦衍生物的研究涉及类似二醇的环状硫酸酯,暗示了 2-乙氧基丙烷-1,3-二醇 在制造有机导电材料中的用途 (F. Leurquin 等,1997)。

环境和大气化学

- 降解研究: 光芬顿产生的自由基对 3-乙氧基丙醇-1 的降解研究可以提供对 2-乙氧基丙烷-1,3-二醇 的环境影响和降解途径的见解 (David Carteau 和 P. Pichat,2010)。

- 热力学分析: 对类似于 2-乙氧基-2-甲基丙烷的醚的液相合成中的化学平衡的研究提供了有价值的热力学数据,这些数据可能与涉及 2-乙氧基丙烷-1,3-二醇 的过程有关 (J. H. Badia 等,2016)。

生物技术意义

- 微生物生产: 二醇,包括 2-乙氧基丙烷-1,3-二醇,可以通过可再生材料的微生物生物转化来生产,表明它们在绿色化学中作为平台化学品的作用 (A. Zeng 和 W. Sabra,2011)。

催化反应

- 化学反应中的催化: 对酸性离子交换树脂在类似于 2-乙氧基-2-甲基丙烷的醚合成中的催化活性的研究可以提供对 2-乙氧基丙烷-1,3-二醇 的潜在催化用途的见解 (R. Soto 等,2018)。

相变和热学性质

- 热容和相变: 对类似二醇的热容和相变的研究可以告知 2-乙氧基丙烷-1,3-二醇 在不同温度条件下的物理性质和行为 (Z. Ying 和 Y. Lin,1990)。

安全和危害

While specific safety and hazard information for 2-Ethoxypropane-1,3-diol was not found, it is generally advisable to avoid breathing in the mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

未来方向

While specific future directions for 2-Ethoxypropane-1,3-diol were not found, there is a growing interest in the development of new protocols utilizing biocatalysts/chemocatalysts for the stereoselective synthesis of 1,3-diols, a class of compounds to which 2-Ethoxypropane-1,3-diol belongs . This is due to environmental concerns and the need for more sustainable and eco-friendly chemical processes .

属性

IUPAC Name |

2-ethoxypropane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-2-8-5(3-6)4-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROPVESHEGBQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556198 | |

| Record name | 2-Ethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxypropane-1,3-diol | |

CAS RN |

22598-16-9 | |

| Record name | 2-Ethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3049854.png)

![Benzene, [(3-butynyloxy)methyl]-](/img/structure/B3049857.png)

![Naphtho[1',2',3':4,5]quino[2,1-b]quinazoline-5,10-dione](/img/structure/B3049859.png)

![Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3049865.png)